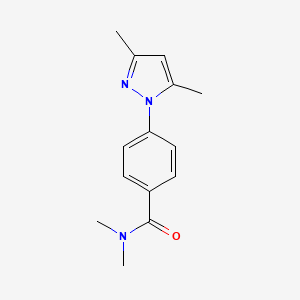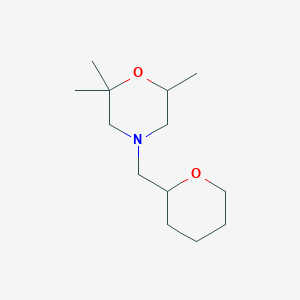
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CX-5461 has been shown to selectively target cancer cells that are dependent on the ribosomal RNA (rRNA) synthesis pathway, making it a promising candidate for cancer therapy.
作用機序
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide works by binding to a specific site on the DNA template of RNA polymerase I, preventing the enzyme from initiating transcription. This leads to the selective inhibition of rRNA synthesis in cancer cells that are dependent on this pathway. The inhibition of rRNA synthesis leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of rRNA synthesis, activation of the p53 pathway, induction of apoptosis, and inhibition of cell proliferation. In addition, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have anti-tumor activity in a number of preclinical models of cancer.
実験室実験の利点と制限
One of the main advantages of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide is its selective targeting of cancer cells that are dependent on the rRNA synthesis pathway. This makes it a promising candidate for cancer therapy, as it has the potential to selectively kill cancer cells while sparing normal cells. However, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are a number of future directions for research on N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which cancer cells are most sensitive to N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment.
合成法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopropylpiperidine with 2,2,6-trimethylmorpholine to form the intermediate compound, 1-(2,2,6-trimethylmorpholin-4-yl)piperidine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits RNA polymerase I transcription, which is essential for the production of rRNA in cancer cells. This leads to the selective killing of cancer cells that are dependent on the rRNA synthesis pathway, while sparing normal cells that can use alternative pathways for rRNA synthesis.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-10-19(11-16(2,3)21-12)15(20)17-13-6-8-18(9-7-13)14-4-5-14/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKCTNPAFBIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)